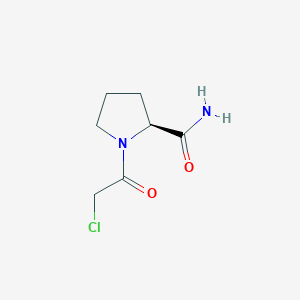

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

(2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2/c8-4-6(11)10-3-1-2-5(10)7(9)12/h5H,1-4H2,(H2,9,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDRUBGIBPCRBH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CCl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473494 | |

| Record name | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214398-99-9 | |

| Record name | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide: A Linchpin Intermediate in Modern Antidiabetic Therapeutics

An In-depth Technical Guide on its Genesis, Synthesis, and Pivotal Role in Drug Development

Introduction

In the landscape of modern medicinal chemistry, the significance of a molecule is often defined by its ultimate application. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide, a chiral pyrrolidine derivative, stands as a testament to this principle. While not a therapeutic agent in its own right, its "discovery" and historical importance are inextricably linked to the development of a blockbuster drug for type 2 diabetes. This technical guide provides an in-depth exploration of this critical synthetic intermediate, from the broader historical context that necessitated its synthesis to detailed, field-proven methodologies for its preparation and its crucial role in the synthesis of Vildagliptin, a potent dipeptidyl peptidase IV (DPP-IV) inhibitor.

The Emergence of DPP-IV Inhibitors: A Paradigm Shift in Diabetes Management

The story of this compound begins with the scientific community's evolving understanding of glucose homeostasis. A significant breakthrough was the identification of the incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are secreted by the gut in response to food intake and stimulate insulin secretion.[1][2] However, the therapeutic potential of native GLP-1 is limited by its rapid inactivation (a half-life of approximately one minute) by the enzyme dipeptidyl peptidase IV (DPP-IV).[1][2]

This understanding led to a new therapeutic strategy: inhibiting DPP-IV to prolong the action of endogenous incretins. This approach offered a novel, glucose-dependent mechanism for managing type 2 diabetes with a lower risk of hypoglycemia compared to some traditional therapies. The pursuit of small molecule DPP-IV inhibitors became a major focus of pharmaceutical research, leading to the development of the "gliptin" class of drugs.[1][2] Vildagliptin, developed by Novartis, emerged as a prominent member of this class.[3] The quest for an efficient and stereospecific synthesis of Vildagliptin is where the story of this compound truly begins.

Chemical Properties and Stereochemical Significance

This compound is a white solid with the molecular formula C₇H₁₁ClN₂O₂ and a molecular weight of 190.63 g/mol .[4] Its structure is characterized by a pyrrolidine ring with a carboxamide group at the 2-position and a chloroacetyl group at the 1-position. The "(S)" designation is of paramount importance, as the stereochemistry of this chiral center is crucial for the biological activity of the final drug, Vildagliptin.[4] This specific stereoisomer is the one that correctly orients the molecule for binding to the active site of the DPP-IV enzyme.[4]

| Property | Value |

| Molecular Formula | C₇H₁₁ClN₂O₂ |

| Molecular Weight | 190.63 g/mol [4] |

| CAS Number | 214398-99-9[4] |

| Melting Point | 133–137°C[4] |

| Appearance | White solid[4] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and stereochemical purity. A common and effective route starts from the readily available amino acid L-proline.[1][2]

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol

Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid [1][2]

-

Suspend L-proline (1 equivalent) in tetrahydrofuran (THF).

-

Add chloroacetyl chloride (1.5 equivalents) to the suspension at room temperature.

-

Reflux the reaction mixture for 2 hours.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate.

-

Collect the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Causality of Experimental Choices:

-

THF as Solvent: THF is a suitable aprotic solvent that can dissolve the reactants and remain stable under reflux conditions.

-

Excess Chloroacetyl Chloride: Using an excess of the acylating agent ensures the complete conversion of L-proline.

-

Aqueous Workup: The addition of water helps to quench any remaining chloroacetyl chloride and facilitate the separation of the product into the organic layer.

Step 2: Synthesis of this compound [1][2]

-

Dissolve (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid (1 equivalent) in dichloromethane (DCM).

-

Cool the solution to 10–15 °C.

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1 equivalent) in DCM.

-

Stir the mixture at room temperature for 1 hour.

-

Add ammonium bicarbonate (10 equivalents) and stir for an additional hour.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea.

-

Wash the residue with DCM.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography.

Causality of Experimental Choices:

-

DCC as a Coupling Agent: DCC is a widely used carbodiimide for amide bond formation, activating the carboxylic acid for nucleophilic attack by ammonia (from ammonium bicarbonate).

-

Low-Temperature Addition: The slow addition of DCC at a reduced temperature helps to control the exothermic reaction and minimize side product formation.

-

Ammonium Bicarbonate as Ammonia Source: This reagent serves as a convenient in-situ source of ammonia for the amidation reaction.

-

Filtration: The filtration step is crucial for removing the dicyclohexylurea byproduct, which is poorly soluble in DCM.

Role in Vildagliptin Synthesis

This compound is a key precursor in the synthesis of Vildagliptin.[4] The chloroacetyl group provides a reactive electrophilic site for nucleophilic substitution by the amino group of 3-amino-1-adamantanol, another key intermediate. This reaction forms the core structure of Vildagliptin. The carboxamide group of this compound is subsequently dehydrated to a nitrile to yield the final Vildagliptin molecule.[1][2]

Caption: Role of the carboxamide in the synthesis of Vildagliptin.

Conclusion

This compound is a molecule whose importance is defined by its role as a critical building block in the synthesis of Vildagliptin. Its "discovery" is a direct consequence of the targeted development of DPP-IV inhibitors. The stereospecific synthesis of this intermediate is a key challenge that has been addressed through well-defined chemical protocols. This technical guide has provided a comprehensive overview of the historical context, chemical properties, and detailed synthetic methodologies for this compound, highlighting its pivotal position in the production of a vital antidiabetic medication. For researchers and professionals in drug development, a thorough understanding of such key intermediates is fundamental to the successful and efficient synthesis of complex therapeutic agents.

References

- 1. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide: A Key Intermediate in Modern Antidiabetic Drug Synthesis

Abstract

This technical guide provides a comprehensive overview of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide (CAS No. 214398-99-9), a critical chiral intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, most notably Vildagliptin. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and applications. The guide emphasizes the rationale behind synthetic strategies and provides detailed experimental protocols, reflecting a synthesis of technical accuracy and field-proven experience.

Introduction: The Significance of a Chiral Building Block

This compound is a synthetic, chiral pyrrolidine derivative that has garnered significant attention in medicinal chemistry.[1] Its importance lies in its role as a key precursor for the synthesis of Vildagliptin, an oral anti-diabetic medication used in the management of type 2 diabetes.[2][3] The specific stereochemistry of this intermediate is paramount, as the (S)-configuration is crucial for the effective binding of the final active pharmaceutical ingredient (API) to the active site of the DPP-IV enzyme.[3] This enzyme plays a vital role in glucose metabolism, and its inhibition leads to increased insulin secretion.[3] Understanding the properties and synthesis of this intermediate is therefore fundamental for the efficient and stereochemically pure production of Vildagliptin.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and purification. These properties dictate the choice of solvents, reaction conditions, and analytical methods.

| Property | Value | Source(s) |

| CAS Number | 214398-99-9 | [2] |

| Molecular Formula | C₇H₁₁ClN₂O₂ | [2] |

| Molecular Weight | 190.63 g/mol | [2] |

| IUPAC Name | (2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | [3][4] |

| Appearance | White to off-white solid | [3][5] |

| Melting Point | 133-137°C | [3][6] |

| Boiling Point (Predicted) | 442.5 ± 45.0 °C | [3][6] |

| Density (Predicted) | 1.353 ± 0.06 g/cm³ | [5][6] |

| Solubility | Soluble in water and organic solvents like Chloroform (Slightly, Sonicated), DMSO (Slightly), Methanol (Very Slightly) | [6][7] |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C | [6] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is a critical step in the overall production of Vildagliptin. The primary synthetic route involves the N-acylation of L-prolinamide with chloroacetyl chloride. The choice of reagents and reaction conditions is crucial for achieving high yield and purity while maintaining the desired stereochemistry.

Synthetic Workflow Overview

The following diagram illustrates the general synthetic pathway from the starting material, L-prolinamide, to the target intermediate.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies found in the literature, designed to be robust and reproducible.

Materials:

-

L-prolinamide

-

Chloroacetyl chloride

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃) or Propylene oxide

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water (deionized)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add L-prolinamide to anhydrous tetrahydrofuran. Cool the resulting suspension to 0°C in an ice bath.[2]

-

Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride in tetrahydrofuran to the cooled suspension of L-prolinamide over a period of 30 minutes, maintaining the temperature at 0°C.[2] The slow addition is critical to control the exothermic reaction and prevent the formation of byproducts.

-

Acid Scavenging: After the addition of chloroacetyl chloride is complete, add potassium carbonate to the reaction mixture.[2] The purpose of the base is to neutralize the hydrochloric acid generated during the acylation reaction, driving the reaction to completion and preventing potential side reactions. Alternatively, propylene oxide can be used as an acid-binding agent, which simplifies the work-up as it avoids the formation of inorganic salts.[8]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.[2] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography (LC), until the L-prolinamide is completely consumed.[2]

-

Work-up and Isolation: Upon completion of the reaction, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with tetrahydrofuran.[2] Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting oily residue in ethyl acetate. Wash the ethyl acetate solution with water twice to remove any remaining water-soluble impurities.[2] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to yield this compound.[2] The product can be further purified by crystallization from a suitable solvent system, such as ethyl acetate/hexane, to achieve high purity.[3]

Rationale for Experimental Choices

-

Solvent: Tetrahydrofuran (THF) is a common choice as it is a polar aprotic solvent that can dissolve the reactants and facilitate the reaction while remaining relatively inert.[2] Dichloromethane is another viable option.[3]

-

Temperature Control: The initial cooling to 0°C is crucial to manage the exothermicity of the acylation reaction between the amine of L-prolinamide and the highly reactive chloroacetyl chloride. This minimizes the formation of impurities.[2]

-

Acid Scavenger: The use of a base like potassium carbonate or an organic base like triethylamine is essential to neutralize the HCl byproduct of the reaction.[2][8] This prevents the protonation of the starting L-prolinamide, which would render it unreactive. The use of propylene oxide as an acid scavenger offers a more streamlined work-up process by avoiding the formation of inorganic salts that require filtration.[8]

Application in the Synthesis of Vildagliptin

This compound is a pivotal intermediate in the synthesis of Vildagliptin. The chloroacetyl group serves as a reactive handle for the subsequent coupling reaction with 3-amino-1-adamantanol.

The Role in Vildagliptin Synthesis

The synthesis of Vildagliptin from this intermediate is a nucleophilic substitution reaction. The amino group of 3-amino-1-adamantanol acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group, displacing the chloride ion.

Caption: Role of the intermediate in the final step of Vildagliptin synthesis.

This condensation reaction is a key step where the chiral center from the intermediate is incorporated into the final drug molecule, highlighting the importance of starting with enantiomerically pure this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the carbonyl (C=O) stretches of the amide and the chloroacetyl group.[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound and for separating it from any starting materials, byproducts, or enantiomeric impurities.[8]

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory or industrial setting.

-

Hazard Statements: It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]

-

Precautionary Statements: Avoid breathing dust, and wear protective gloves, clothing, eye, and face protection.

-

Handling: Use only in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.[10]

Conclusion

This compound is a fundamentally important molecule in the pharmaceutical industry, particularly in the synthesis of the antidiabetic drug Vildagliptin. Its stereospecific synthesis and purification are critical to ensure the efficacy and safety of the final API. This guide has provided a detailed overview of its properties, synthesis, and applications, with a focus on the underlying chemical principles and practical experimental considerations. A thorough understanding of this key intermediate is invaluable for scientists and professionals involved in the research, development, and manufacturing of DPP-IV inhibitors.

References

- 1. apicule.com [apicule.com]

- 2. This compound | 214398-99-9 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound [lgcstandards.com]

- 5. This compound CAS 214398-99-9 [homesunshinepharma.com]

- 6. This compound | 214398-99-9 [amp.chemicalbook.com]

- 7. This compound - Cas No: 214398-99-9, C7h11cln2o2, 98% Purity, White To Off-white Crystalline Solid, Used As Pharmaceutical Intermediate at Best Price in Ahmedabad | Jigs Chemical Limited [tradeindia.com]

- 8. CN110590632A - Preparation method of vildagliptin intermediate - Google Patents [patents.google.com]

- 9. op.niscair.res.in [op.niscair.res.in]

- 10. tcichemicals.com [tcichemicals.com]

Physicochemical properties of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

An In-Depth Technical Guide to the Physicochemical Properties of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Abstract

This compound is a chiral pyrrolidine derivative of significant interest in the pharmaceutical industry. It serves as a critical building block in the stereoselective synthesis of Vildagliptin, a potent dipeptidyl peptidase IV (DPP-IV) inhibitor used in the management of type 2 diabetes.[1] The precise stereochemistry and functional groups of this intermediate are paramount to its reactivity and the ultimate efficacy of the final active pharmaceutical ingredient (API).[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. It details authoritative data on its chemical identity, thermal properties, and solubility, and presents robust, step-by-step protocols for its synthesis, purification, and analytical characterization.

Chemical Identity and Significance

This compound is structurally defined by a pyrrolidine ring with a carboxamide group at the C2 position in the (S)-configuration and a reactive 2-chloroacetyl group attached to the ring's nitrogen atom.[1] This specific arrangement makes it an ideal precursor for coupling with other molecules in multi-step syntheses.

Its primary importance lies in its role as a key intermediate for Vildagliptin.[2][3] The chloroacetyl group provides an electrophilic site for nucleophilic substitution, while the (S)-stereocenter is essential for the target's specific binding to the DPP-IV enzyme's active site.[1] A thorough understanding of its physicochemical properties is therefore fundamental for process optimization, quality control, and ensuring the consistency of the final drug product.

Core Compound Data

All quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | (2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | [1][4][5] |

| CAS Number | 214398-99-9 | [1][4][6][7] |

| Molecular Formula | C₇H₁₁ClN₂O₂ | [1][4][5][8] |

| Molecular Weight | 190.63 g/mol | [1][4][5][8] |

| Appearance | White solid | [1][7] |

| Melting Point | 133–137 °C | [1][7][9] |

| Boiling Point | 442.5 ± 45.0 °C (Predicted) | [1][9] |

| Density | 1.353 ± 0.06 g/cm³ (Predicted) | [7][9] |

| XLogP3 | -0.7 | [5] |

| InChI Key | YKDRUBGIBPCRBH-YFKPBYRVSA-N | [1][5] |

Synthesis and Purification Overview

The synthesis of this compound is typically achieved through the chloroacetylation of L-prolinamide.[1] This method is efficient and preserves the critical (S)-stereochemistry of the starting material.

Causality in Synthetic Strategy

The choice of L-prolinamide as a starting material is strategic. L-prolinamide already contains the required pyrrolidine ring and the C2-carboxamide group with the correct (S)-stereochemistry. The reaction then focuses on the selective acylation of the secondary amine of the pyrrolidine ring. Chloroacetyl chloride is a highly reactive acylating agent, allowing the reaction to proceed under relatively mild conditions, which helps prevent racemization or side reactions.

Generalized Laboratory Synthesis Protocol

This protocol describes a common method for synthesizing the title compound.

-

Reaction Setup: Pre-cool a solution of chloroacetyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) to 0°C in a three-necked flask equipped with a stirrer, thermometer, and nitrogen inlet.[8]

-

Substrate Addition: Slowly add L-prolinamide (1.0 eq) to the cooled solution while maintaining the temperature at 0°C.[8]

-

Base Addition: After 30 minutes of stirring, add a base such as potassium carbonate (2.0 eq) to the reaction mixture to neutralize the HCl byproduct generated during the acylation.[8]

-

Reaction Progression: Allow the mixture to warm to room temperature and continue stirring for 3-4 hours. The reaction progress should be monitored by a suitable chromatographic technique (e.g., TLC or LC-MS) until the L-prolinamide is consumed.[8]

-

Workup: Upon completion, filter the reaction mixture to remove inorganic salts. The filter cake is washed with the reaction solvent.[8]

-

Extraction & Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). Dissolve the resulting residue in ethyl acetate, wash with water to remove any remaining salts, and dry the organic layer over anhydrous sodium sulfate.[8]

-

Final Product: After filtering off the drying agent, concentrate the filtrate to yield this compound, which may be a colorless oil or a white solid upon full solvent removal.[8] Further purification can be achieved by recrystallization from a suitable solvent like isopropyl ether.[7][9]

Key Analytical Methodologies

The characterization and quality control of this compound rely on a suite of standard analytical techniques. The protocols described below are designed to be self-validating systems for ensuring identity, purity, and physical properties.

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of the compound, with commercial standards often exceeding 95% purity.[4] A reversed-phase method is typically employed, which separates compounds based on their hydrophobicity.

-

Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[10]

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is standard for this class of small molecules.[10][11]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and resolution.

-

Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the synthesized sample in the mobile phase to a concentration within the calibration range (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection to protect the column.[10]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: ~210 nm (due to the presence of amide chromophores).

-

-

Data Analysis: Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area Percent method). Quantify against the calibration curve if an exact concentration is required.

Melting Point Determination

The melting point is a critical indicator of purity. Pure crystalline solids have a sharp, well-defined melting range, whereas impurities typically broaden and depress this range. The capillary method is a standard pharmacopeial technique.[12]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Pack the sample tightly by tapping the tube.[12]

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.[13]

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid ramp (10-20 °C/min) to find a preliminary value.

-

Accurate Determination: For an accurate measurement, set the starting temperature to ~10-15 °C below the expected melting point (133-137 °C). Heat at a slow, controlled rate of 1-2 °C per minute.[12]

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Equilibrium Solubility Determination

Solubility is a fundamental property influencing bioavailability and formulation design.[14] The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[14][15][16]

-

System Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed glass vial. The excess solid ensures that a saturated solution is formed.[15]

-

Equilibration: Agitate the vial in a temperature-controlled shaker or water bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14][17]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration through a chemically inert filter (e.g., PTFE). This step is critical to avoid contamination of the liquid phase with undissolved solid.[14]

-

Sample Analysis: Carefully take an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot if necessary and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[14]

-

Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Conclusion

This compound is a well-characterized intermediate whose physicochemical properties are crucial for its successful application in pharmaceutical manufacturing. Its defined melting point, solubility profile, and chromatographic behavior provide the necessary parameters for robust quality control and process development. The methodologies outlined in this guide represent standard, reliable approaches for the synthesis and characterization of this key building block, ensuring consistency and quality for the production of Vildagliptin and other related APIs.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound [lgcstandards.com]

- 5. (2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 214398-99-9|this compound|BLD Pharm [bldpharm.com]

- 7. This compound CAS 214398-99-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound | 214398-99-9 [chemicalbook.com]

- 9. This compound CAS#: 214398-99-9 [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 低分子HPLC [sigmaaldrich.com]

- 12. thinksrs.com [thinksrs.com]

- 13. westlab.com [westlab.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scispace.com [scispace.com]

- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

A Technical Guide to the Covalent Inactivation of Dipeptidyl Peptidase-IV by (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2][3] Its inhibition is a clinically validated strategy for the management of type 2 diabetes mellitus.[1][4][5] This technical guide provides an in-depth examination of the mechanism of action for (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide, a potent covalent inhibitor of DPP-IV. We will dissect the molecular interactions, the chemical basis for its irreversible mode of action, and the experimental methodologies required to validate its efficacy and mechanism. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel DPP-IV inhibitors.

Introduction: DPP-IV as a Therapeutic Target

DPP-IV is a type II transmembrane glycoprotein that cleaves X-proline or X-alanine dipeptides from the N-terminus of various peptides.[2][6] Its substrates include the incretin hormones GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[1][7] These hormones are released postprandially and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[4][5] By rapidly degrading these incretins, DPP-IV attenuates their insulinotropic effect.

Inhibition of DPP-IV prolongs the action of endogenous incretins, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control with a low risk of hypoglycemia.[4][5][7] DPP-IV inhibitors, or "gliptins," are classified based on their interaction with the enzyme's active site, which can be either non-covalent (e.g., sitagliptin) or covalent (e.g., vildagliptin, saxagliptin).[5] this compound belongs to the latter class, functioning as a precursor and key intermediate in the synthesis of inhibitors like vildagliptin and acting through an irreversible covalent mechanism.[8][9]

The Molecular Architecture of Inhibition

The DPP-IV Active Site

The catalytic activity of DPP-IV relies on a classic catalytic triad located within a hydrophobic pocket.[2][10] This triad consists of Serine 630 (Ser630) , Histidine 740 (His740) , and Aspartate 708 (Asp708) .[2][10][11] The active site can be further divided into subsites that accommodate the peptide substrate:

-

S1 Pocket: A hydrophobic pocket that preferentially binds the proline or alanine residue of the substrate.

-

S2 Pocket: A broader, more solvent-exposed region that interacts with the N-terminal residue.

-

Catalytic Site: Contains the Ser630 nucleophile, which is activated by His740 and Asp708 through a charge-relay system.[10]

Key residues such as Glu205 and Glu206 are crucial for recognizing the N-terminus of the substrate, while residues like Tyr662, Val711, and Trp659 contribute to the hydrophobic character of the S1 pocket.[12][13]

The Inhibitor: this compound

This molecule is a peptidomimetic designed to mimic the natural substrates of DPP-IV.[8] Its key structural features are:

-

(S)-pyrrolidine-2-carboxamide: This core structure mimics the proline residue, allowing it to dock snugly within the S1 pocket of the DPP-IV active site.[8] The (S)-stereochemistry is critical for optimal binding.[8]

-

2-Chloroacetyl Group: This is the reactive "warhead" of the inhibitor. The carbon atom of the acetyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl oxygen and the chlorine atom. The chlorine atom also serves as an excellent leaving group.

The Mechanism of Covalent Inactivation

The inhibition of DPP-IV by this compound is a two-step process characteristic of irreversible covalent inhibitors. This process is defined by an initial reversible binding step (governed by the inhibition constant, Ki) followed by an irreversible inactivation step (governed by the rate of inactivation, kinact).

Step 1: Reversible Binding (Formation of the Michaelis Complex) The inhibitor first binds non-covalently to the DPP-IV active site. The pyrrolidine ring occupies the S1 pocket, forming favorable hydrophobic and van der Waals interactions. This initial docking positions the electrophilic chloroacetyl group in close proximity to the nucleophilic hydroxyl group of Ser630.

Step 2: Irreversible Covalent Bond Formation The catalytic machinery of the enzyme facilitates its own destruction. The His740 residue, acting as a general base, abstracts a proton from the Ser630 hydroxyl group, increasing its nucleophilicity.[10] The activated Ser630 then launches a nucleophilic attack on the electrophilic carbonyl carbon of the chloroacetyl group. This attack results in the displacement of the chloride ion and the formation of a stable, irreversible ester bond between the inhibitor and the enzyme. This covalent modification permanently blocks the active site, rendering the enzyme inactive.

Experimental Validation of the Covalent Mechanism

Establishing a covalent mechanism of action requires a multi-faceted experimental approach to demonstrate irreversibility, time-dependence, and direct target engagement.[14]

Enzyme Kinetics: Demonstrating Time-Dependent Inhibition

Covalent inhibitors are characterized by an inhibition that increases with the duration of pre-incubation of the enzyme and inhibitor.[14][15] Kinetic assays are essential to determine the potency parameters Ki and kinact.

Experimental Protocol: Fluorometric DPP-IV Activity Assay

This protocol is designed to measure DPP-IV activity and its inhibition kinetically.

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0.[16]

-

DPP-IV Enzyme Solution: Recombinant human DPP-IV diluted in Assay Buffer to a working concentration (e.g., 2X final concentration).

-

Substrate Solution: A fluorogenic substrate like Gly-Pro-AMC (H-Gly-Pro-7-amino-4-methylcoumarin) is used.[3][16] Prepare a 2X working solution in Assay Buffer.

-

Inhibitor Stock: Prepare a high-concentration stock of this compound in DMSO. Create serial dilutions in Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of inhibitor dilutions (or buffer for control) to wells.

-

Add 50 µL of the 2X DPP-IV enzyme solution to initiate the pre-incubation.

-

Incubate the plate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to assess time-dependency.

-

Initiate the enzymatic reaction by adding 100 µL of the 2X substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the increase in fluorescence (Excitation: 350-360 nm, Emission: 450-465 nm) kinetically over 30-60 minutes.[16]

-

-

Data Analysis:

-

Calculate the initial reaction rates (slopes) from the linear portion of the kinetic reads.

-

Plot the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. A downward trend confirms time-dependent inhibition.

-

The second-order rate constant (kinact/Ki), a key measure of covalent inhibitor efficiency, can be determined from these data.[17]

-

Table 1: Representative Kinetic Parameters for Covalent DPP-IV Inhibitors

| Parameter | Description | Typical Value Range |

| Ki | Inhibition constant; reflects initial binding affinity. | 1 µM - 50 µM |

| kinact | First-order rate constant for inactivation. | 0.01 min-1 - 0.5 min-1 |

| kinact/Ki | Second-order rate constant; overall efficiency. | 1,000 M-1s-1 - 100,000 M-1s-1 |

"Jump Dilution" or Washout Experiments for Irreversibility

To confirm that the inhibition is irreversible, a "jump dilution" or washout experiment can be performed.[15]

-

Incubate a concentrated solution of DPP-IV with a saturating concentration of the inhibitor for a sufficient time to ensure complete inactivation.

-

Rapidly dilute the enzyme-inhibitor complex 100-fold or more into an assay solution containing the substrate.

-

Measure the enzymatic activity immediately.

-

Expected Result: If the inhibition is covalent and irreversible, the enzyme will remain inactive despite the dilution, and no recovery of activity will be observed.[14] A reversible inhibitor's effect would be diminished upon dilution.

References

- 1. Deep Scientific Insights on Vildagliptin's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 2. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dipeptidyl Peptidase IV [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 214398-99-9 [chemicalbook.com]

- 10. proteopedia.org [proteopedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. content.abcam.com [content.abcam.com]

- 17. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of Vildagliptin: The Pivotal Role of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Abstract

Vildagliptin is a potent and selective dipeptidyl peptidase-IV (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] Its synthesis is a topic of significant interest in pharmaceutical process chemistry, demanding high stereochemical purity and process efficiency.[3] This technical guide provides an in-depth examination of a robust and widely utilized synthetic route to Vildagliptin, focusing on the synthesis and application of the critical chiral intermediate, (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide. We will explore the causal chemistry behind each synthetic step, from the selection of starting materials to the final condensation, offering field-proven insights for researchers, chemists, and drug development professionals. Detailed, self-validating protocols, process optimization data, and visual workflows are presented to create a comprehensive resource for understanding and implementing this synthesis.

Introduction to Vildagliptin: A Mechanistic and Synthetic Overview

Mechanism of Action and Therapeutic Significance

Vildagliptin exerts its therapeutic effect by inhibiting DPP-4, an enzyme responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1).[2][4] By prolonging the action of these hormones, Vildagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control in patients with type 2 diabetes.[2][5] Its efficacy and favorable gastrointestinal tolerability profile have established it as a key therapeutic agent.[1]

Core Synthetic Strategy: A Retrosynthetic Analysis

The molecular architecture of Vildagliptin, (2S)-1-[2-[(3-hydroxytricyclo[3.3.1.1[5][6]]dec-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile, features a chiral pyrrolidine core linked to a bulky 3-amino-1-adamantanol moiety via an acetyl bridge.[7] A logical retrosynthetic disconnection points to two primary building blocks:

-

An electrophilic, chiral pyrrolidine synthon.

-

The nucleophilic amine, 3-amino-1-adamantanol.

The most industrially viable and convergent strategies hinge on the preparation of a highly reactive and stereochemically pure pyrrolidine intermediate. This has led to the widespread adoption of This compound as the key intermediate. Its structure contains the requisite (S)-stereocenter, a reactive chloroacetyl group for nucleophilic substitution, and a carboxamide that serves as a precursor to the final nitrile group.[8]

Synthesis of the Cornerstone Intermediate: this compound

The synthesis of this pivotal intermediate is a critical phase where the stereochemistry of the final Active Pharmaceutical Ingredient (API) is definitively set. The most efficient route begins with the readily available and inexpensive chiral starting material, L-Prolinamide.[3][6][9]

The N-Acylation of L-Prolinamide: A Causal Explanation

The first step involves the N-acylation of L-Prolinamide with chloroacetyl chloride. This reaction forms the crucial C-N bond and introduces the reactive chloroacetyl moiety.

Causality Behind Experimental Choices:

-

Starting Material: L-Prolinamide is selected over L-Proline to bypass the need for a separate amidation step later in the synthesis, streamlining the process.[9][10] Its inherent (S)-chirality is directly transferred to the final product, eliminating the need for costly chiral resolutions.[3]

-

Acylating Agent: Chloroacetyl chloride is the ideal acylating agent due to its high reactivity. The chlorine atom serves as an excellent leaving group in the subsequent nucleophilic substitution step with 3-amino-1-adamantanol.

-

Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is typically used.[11][12] These solvents effectively dissolve the starting materials without participating in the reaction.

-

Base: An inorganic base, such as potassium carbonate (K2CO3), is employed to neutralize the hydrochloric acid (HCl) generated during the acylation.[11][12] This prevents the protonation of the L-Prolinamide's secondary amine, which would render it non-nucleophilic, and drives the reaction to completion.

-

Temperature Control: The reaction is initiated at a low temperature (0°C) to control the initial exothermic reaction between the highly reactive acid chloride and the amine.[11][12] It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[12]

Diagram: Synthesis of this compound

Caption: Workflow for the N-acylation of L-Prolinamide.

Detailed Experimental Protocol: Synthesis of this compound

-

Vessel Preparation: A clean, dry, jacketed reactor is rendered inert with a nitrogen atmosphere.

-

Charging Reagents: Tetrahydrofuran (THF, 200 mL) is charged to the reactor. L-Prolinamide (11.2 g, 100 mmol) is added and stirred to form a suspension.[11]

-

Initial Cooling: The reactor jacket is cooled to 0°C.

-

Addition of Acylating Agent: Chloroacetyl chloride (11.5 g, 100 mmol) is added dropwise to the suspension over 30 minutes, maintaining the internal temperature at or below 5°C.[12]

-

Base Addition: After the addition is complete, potassium carbonate (27.3 g, 200 mmol) is added portion-wise to the reaction mixture.[12]

-

Reaction: The mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 3-4 hours.[12]

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the L-Prolinamide is fully consumed.[12]

-

Work-up: The reaction mixture is filtered to remove inorganic salts. The filter cake is washed with a small amount of THF.[11]

-

Isolation: The combined filtrates are concentrated under reduced pressure (rotary evaporation) to yield an oily residue. This residue is dissolved in ethyl acetate, washed with water to remove any remaining salts, and dried over anhydrous sodium sulfate.[11]

-

Final Product: The solvent is removed by rotary evaporation to yield this compound as a colorless oil or white solid, which can be used in the next step without further purification if HPLC purity is high.[8][11]

The Final Steps: Vildagliptin Synthesis

The synthesis of Vildagliptin from this compound involves two key transformations: dehydration of the carboxamide to a nitrile and the final condensation (nucleophilic substitution) with 3-amino-1-adamantanol. While some routes perform these steps sequentially, many modern, efficient processes combine them.[13][14] However, for clarity, we will discuss the synthesis of the cyanopyrrolidine intermediate first, followed by the final condensation.

Dehydration to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

The conversion of the primary amide to a nitrile is a crucial step.

Causality Behind Experimental Choices:

-

Dehydrating Agent: Potent dehydrating agents are required. Trifluoroacetic anhydride (TFAA) or a Vilsmeier reagent (generated in-situ from phosphorus oxychloride and DMF) are commonly used.[13][15] These reagents activate the amide oxygen, facilitating its elimination as water.

-

Temperature: The reaction is typically performed at low temperatures (0-5°C) to control the reactivity of the dehydrating agent and minimize side reactions.[15]

Final Condensation with 3-amino-1-adamantanol

This is the key bond-forming reaction that assembles the final Vildagliptin molecule. It is a classic SN2 (nucleophilic substitution) reaction.

Causality Behind Experimental Choices:

-

Nucleophile: 3-amino-1-adamantanol, with its primary amine, acts as the nucleophile, attacking the electrophilic carbon of the chloroacetyl group.

-

Solvent: Acetonitrile or Dichloromethane are effective solvents for this step.[5][13]

-

Base: A base, typically potassium carbonate, is essential to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.[16]

-

Catalyst: In some protocols, a catalytic amount of potassium iodide (KI) may be added. The iodide ion can displace the chloride via the Finkelstein reaction, forming a more reactive iodoacetyl intermediate in-situ, which accelerates the rate of substitution.[10]

Diagram: Synthesis of Vildagliptin

Caption: Final conversion of the intermediate to Vildagliptin API.

Detailed Experimental Protocol: One-Pot Dehydration and Condensation

This efficient protocol combines the dehydration and condensation steps, avoiding the isolation of the potentially irritant cyanopyrrolidine intermediate.[13][14]

-

Setup: Charge this compound (19.0 g, 100 mmol) into a dry, inerted reactor containing Dichloromethane (200 mL).

-

Dehydration: Cool the suspension to -5°C. Prepare the Vilsmeier reagent in a separate vessel by slowly adding phosphorus oxychloride (POCl3, 15.1 g, 98 mmol) to N,N-dimethylformamide (DMF, 14.7 g, 201 mmol) at low temperature, then add this reagent to the main reactor while maintaining the temperature at -5°C to 5°C. Stir for 2 hours.[13]

-

Quench: Carefully quench the reaction by adding it to crushed ice/water. Separate the organic layer.

-

Condensation: To the organic layer containing (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, add 3-amino-1-adamantanol (20.1 g, 120 mmol) and potassium carbonate (55.0 g, ~400 mmol).[14]

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by HPLC.

-

Work-up: After the reaction is complete, cool the mixture, wash with water and brine, and dry the organic layer.

-

Crystallization & Isolation: Concentrate the organic layer under vacuum. The resulting crude product is purified by recrystallization from a suitable solvent system, such as tetrahydrofuran or isopropanol/tert-Butyl methyl ether (TBME), to yield Vildagliptin as a white crystalline solid.[14][17] The purity should be >99.8% by HPLC analysis.[17]

Process Data and Analytical Characterization

Process control and analytical validation are paramount in pharmaceutical manufacturing.

Summary of Process Parameters

| Step | Key Reagents | Solvent | Base | Temp. | Typical Yield | Typical Purity (HPLC) |

| N-Acylation | L-Prolinamide, Chloroacetyl Chloride | THF | K₂CO₃ | 0°C → RT | 90-95% | >98% |

| Dehydration | Intermediate Amide, POCl₃/DMF | DCM | - | -5°C → 5°C | (In-situ) | (In-situ) |

| Condensation | Intermediate Nitrile, 3-amino-1-adamantanol | DCM/ACN | K₂CO₃ | Reflux | 75-80% | >99.0% (Crude) |

| Purification | Crude Vildagliptin | THF | - | Cool | >90% | >99.8% |

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity, monitoring reaction completion, and quantifying impurities.[2][18] A reverse-phase C18 column is typically used with a buffered mobile phase (e.g., phosphate buffer) and an organic modifier like acetonitrile.[19]

-

Nuclear Magnetic Resonance (NMR): Used for structural elucidation of intermediates and the final API, confirming the correct chemical structure.[20]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compounds at each stage.[10]

Conclusion

The synthesis of Vildagliptin is a prime example of efficient and stereoselective chemical manufacturing. The strategic choice of this compound as the core intermediate is central to this success. By starting with the inexpensive and chirally correct L-Prolinamide, the synthesis avoids complex resolution steps and proceeds with high fidelity. The subsequent acylation, dehydration, and condensation reactions are robust, high-yielding, and scalable. This guide has detailed the chemical reasoning and practical methodologies that underpin this important pharmaceutical synthesis, providing a solid foundation for professionals in the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. research.uniupo.it [research.uniupo.it]

- 10. asianpubs.org [asianpubs.org]

- 11. This compound | 214398-99-9 [chemicalbook.com]

- 12. Method for preparing substituted (s)-pyrrolidine-2-carbonitrile and vildagliptin - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN104945299A - Efficient synthesis method of vildagliptin - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 16. A Process For The Preparation Of Vildagliptin And Its Intermediate [quickcompany.in]

- 17. CN107098842A - A kind of purification process of vildagliptin - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. jst.tnu.edu.vn [jst.tnu.edu.vn]

- 20. Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

An In-depth Technical Guide to the Spectroscopic Profile of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a critical chiral intermediate in the synthesis of the dipeptidyl peptidase IV (DPP-IV) inhibitor, Vildagliptin.[1][2] Vildagliptin is an important therapeutic agent for the management of type 2 diabetes.[2] The stereochemical integrity and purity of this intermediate are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data essential for the structural confirmation and quality control of this compound. The guide synthesizes theoretical spectroscopic principles with practical, field-proven insights, detailing the causality behind experimental protocols and data interpretation.

Introduction to this compound

This compound (CAS No. 214398-99-9) is a synthetic organic compound with a defined stereochemistry that is crucial for its role as a building block in pharmaceutical synthesis.[1][3] Its structure features a pyrrolidine ring derived from the natural amino acid L-proline, an N-chloroacetyl group, and a primary carboxamide function.[4] The precise arrangement of these groups allows for subsequent chemical modifications to yield complex APIs like Vildagliptin.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 214398-99-9 | [3] |

| Molecular Formula | C₇H₁₁ClN₂O₂ | [3] |

| Molecular Weight | 190.63 g/mol | [3][5] |

| Appearance | White to pale beige solid | [1][5] |

| Melting Point | 133–137 °C | [1][6] |

| Purity (Typical) | >95% (HPLC) | [3][7] |

The chloroacetyl group provides a reactive electrophilic site for nucleophilic substitution, while the carboxamide and the pyrrolidine ring contribute to the molecule's overall conformation and potential for hydrogen bonding.[1] Rigorous spectroscopic characterization is therefore non-negotiable to ensure that the material meets the stringent requirements for pharmaceutical manufacturing.

Synthesis and Spectroscopic Sample Preparation

The quality of spectroscopic data is fundamentally dependent on the purity of the analyte. The synthesis of this compound is typically achieved through the acylation of L-prolinamide.[6][8] However, a well-documented academic procedure involves the conversion of the corresponding carboxylic acid, which itself is synthesized from L-proline.[2][9]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a validated peer-reviewed method, ensuring a high degree of reliability and reproducibility.[2][9] The process begins with the synthesis of the carboxylic acid precursor, followed by its conversion to the target carboxamide.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [lgcstandards.com]

- 4. This compound | C7H11ClN2O2 | CID 11816344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Cas No: 214398-99-9, C7h11cln2o2, 98% Purity, White To Off-white Crystalline Solid, Used As Pharmaceutical Intermediate at Best Price in Ahmedabad | Jigs Chemical Limited [tradeindia.com]

- 6. This compound CAS#: 214398-99-9 [m.chemicalbook.com]

- 7. This compound [lgcstandards.com]

- 8. This compound | 214398-99-9 [chemicalbook.com]

- 9. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

An In-Depth Technical Guide to (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide: Stereochemistry and Biological Relevance

Foreword: The Strategic Importance of a Precursor in Modern Drug Development

In the landscape of pharmaceutical sciences, the elegance of a final drug molecule often overshadows the critical journey of its synthesis. However, for researchers and drug development professionals, the intermediates in these synthetic pathways hold immense importance. They are the lynchpins that dictate the efficiency, scalability, and stereochemical purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical exploration of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide, a molecule of significant interest not for its direct biological activity, but as a pivotal precursor in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, most notably Vildagliptin.[1][2] This document will delve into the stereochemical nuances, synthetic strategies, and the underlying chemical logic that make this compound a cornerstone in the production of a key therapeutic agent for type 2 diabetes.

Molecular Architecture and the Imperative of Stereochemistry

This compound is a chiral molecule with the chemical formula C₇H₁₁ClN₂O₂ and a molecular weight of 190.63 g/mol .[1][3] Its structure is characterized by a pyrrolidine ring, a carboxamide group at the 2-position, and a chloroacetyl group at the 1-position. The designation "(S)" at the C2 position of the pyrrolidine ring is of paramount importance.

The Significance of the (S)-Configuration

The stereochemistry of a drug molecule is fundamental to its interaction with biological targets, which are themselves chiral. In the context of DPP-IV inhibitors, the (S)-configuration of the pyrrolidine moiety is crucial for the final drug's ability to bind effectively to the active site of the DPP-IV enzyme.[1] While the (R)-enantiomer can be synthesized, it is considered pharmacologically inactive in DPP-IV inhibition.[1] Therefore, maintaining the (S)-stereochemistry throughout the synthesis is a critical quality attribute.

Functional Group Analysis: A Tale of Two Ends

The molecular structure of this compound is a testament to rational chemical design, with each functional group playing a distinct and vital role in its synthetic utility.

-

The Carboxamide Group (-CONH₂): Located at the C2 position, the primary amide is the precursor to the nitrile group in Vildagliptin. The conversion of the amide to a nitrile is a key step in the synthesis of the final drug.

-

The Chloroacetyl Group (-C(O)CH₂Cl): This functional group at the N1 position serves two primary purposes. Firstly, it acts as a protecting group for the secondary amine of the pyrrolidine ring during the synthesis. Secondly, and more critically, the chlorine atom provides a reactive site for the subsequent nucleophilic substitution that attaches the adamantyl moiety in the synthesis of Vildagliptin. The electrophilicity of the carbonyl carbon is enhanced by the adjacent chlorine atom, facilitating this reaction.[1]

-

The Pyrrolidine Ring: This five-membered nitrogen-containing ring provides a rigid scaffold that correctly orients the other functional groups for their respective roles in the synthesis and, ultimately, for the final drug's interaction with the DPP-IV enzyme.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClN₂O₂ | [1][3] |

| Molecular Weight | 190.63 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 133-137 °C | [1] |

| Solubility | Soluble in water and organic solvents | [3] |

Synthesis and Manufacturing: A Step-by-Step Protocol with Scientific Rationale

The synthesis of this compound typically starts from the readily available and chiral amino acid, L-proline. The following is a detailed protocol, synthesized from established methods, with an emphasis on the causality behind the experimental choices.

Synthesis Protocol

A common and efficient route involves the acylation of L-prolinamide.

Step 1: Preparation of L-Prolinamide

This step is often a prerequisite, starting from L-proline. The conversion of the carboxylic acid to a primary amide can be achieved through various standard methods, such as activation with a coupling agent followed by treatment with ammonia.

Step 2: Chloroacetylation of L-Prolinamide

This is the core step in the formation of the title compound.

-

Reaction: L-prolinamide is reacted with chloroacetyl chloride in a suitable solvent.[2]

-

Reagents and Solvents:

-

Procedure:

-

L-prolinamide is dissolved or suspended in THF and the mixture is cooled to 0°C. This cooling is crucial to control the exothermicity of the acylation reaction and prevent side reactions.

-

Chloroacetyl chloride is added slowly to the cooled mixture. The slow addition maintains temperature control and prevents the formation of impurities.

-

After the addition is complete, the reaction is stirred at 0°C for a period, typically 30 minutes to an hour, to allow for the initial acylation to occur.[2]

-

Potassium carbonate is then added, and the reaction is allowed to warm to room temperature and stirred for several hours.[2] The base neutralizes the HCl byproduct, driving the reaction to completion.

-

The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the L-prolinamide is consumed.

-

-

Work-up and Purification:

-

The reaction mixture is filtered to remove the inorganic salts.

-

The solvent is removed under reduced pressure (rotary evaporation).

-

The resulting residue is dissolved in a solvent like ethyl acetate and washed with water to remove any remaining water-soluble impurities.[2]

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.[2]

-

The crude product can be further purified by crystallization to obtain this compound of high purity.

-

Self-Validating System and Causality

-

Stereochemical Integrity: Starting with L-proline, which has the desired (S)-configuration, and using mild reaction conditions helps to preserve the stereochemistry at the C2 position. The absence of harsh acidic or basic conditions at elevated temperatures minimizes the risk of racemization.

-

Purity Control: The use of a cooling step during the addition of the highly reactive chloroacetyl chloride is a critical control point to prevent the formation of byproducts. The aqueous work-up is effective in removing inorganic salts and any water-soluble starting materials.

-

Scalability: This synthetic route is amenable to large-scale production due to the availability of the starting materials and the relatively straightforward reaction conditions.

The Role in Vildagliptin Synthesis: From Carboxamide to a Key Intermediate

As emphasized, the primary significance of this compound lies in its role as a precursor to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[1][4]

The Dehydration Step: A Critical Transformation

The conversion of the carboxamide to a nitrile is a dehydration reaction. This can be achieved using various dehydrating agents, with phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride being common choices.

DOT Diagram: Synthetic Pathway to Vildagliptin Intermediate

Caption: Synthetic transformation of L-Prolinamide to the key nitrile intermediate.

The Nitrile Moiety: The Key to DPP-IV Inhibition

The resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is the key intermediate that is then reacted with 3-hydroxy-1-aminoadamantane to form Vildagliptin. The cyanopyrrolidine moiety is crucial for the potent and reversible inhibition of DPP-IV.[4]

Biological Activity: An Indirect but Potent Contribution

While there is a lack of substantial evidence for the direct, potent biological activity of this compound as a DPP-IV inhibitor, its indirect contribution to the biological activity of Vildagliptin is undeniable. The chloroacetyl group, while potentially reactive, is primarily a synthetic handle. It is the subsequent conversion to the cyanopyrrolidine that imparts the desired biological function.

Mechanism of DPP-IV Inhibition by Vildagliptin

DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[5] By inhibiting DPP-IV, Vildagliptin increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. This leads to improved glycemic control in patients with type 2 diabetes.[5]

DOT Diagram: Mechanism of DPP-IV Inhibition

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 214398-99-9 [chemicalbook.com]

- 3. This compound - Cas No: 214398-99-9, C7h11cln2o2, 98% Purity, White To Off-white Crystalline Solid, Used As Pharmaceutical Intermediate at Best Price in Ahmedabad | Jigs Chemical Limited [tradeindia.com]

- 4. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 5. Inhibition of dipeptidyl peptidase IV with NVP-DPP728 increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Early research on (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide and its analogs

An In-Depth Technical Guide to the Early Research on (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide and its Analogs

Introduction

This compound is a chiral pyrrolidine derivative that has emerged as a critical building block in modern medicinal chemistry.[1] With the chemical formula C₇H₁₁ClN₂O₂ and CAS Number 214398-99-9, this compound is primarily recognized as a key intermediate in the synthesis of Vildagliptin, a potent and selective Dipeptidyl Peptidase IV (DPP-IV) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3] The early research into this molecule and its analogs was pivotal, laying the groundwork for a new class of oral anti-diabetic agents. This guide provides a technical overview of the foundational synthesis, chemical properties, biological significance, and structure-activity relationships of this important scaffold.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction optimization, and purification.

| Property | Value | Source |

| IUPAC Name | (2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | [1] |

| Molecular Formula | C₇H₁₁ClN₂O₂ | [1][2] |

| Molecular Weight | 190.63 g/mol | [1][2] |

| CAS Number | 214398-99-9 | [1] |

| Appearance | White solid | [1] |

| Melting Point | 133–137°C | [1] |

| Predicted Boiling Point | 442.5±45.0°C | [1] |

Core Synthesis and Chemical Logic

The synthesis of this compound is a multi-step process that begins with the naturally occurring amino acid, L-proline. The choice of L-proline as the starting material is critical as it establishes the required (S)-stereochemistry at the 2-position of the pyrrolidine ring, a feature essential for the biological activity of the final drug targets.[1]

A common and practical synthetic route involves two main transformations: N-acylation followed by amidation.[4][5]

-

N-Acylation of L-Proline: The first step is the reaction of L-proline with chloroacetyl chloride. This reaction introduces the reactive chloroacetyl group onto the nitrogen atom of the pyrrolidine ring. Early methods reported long reaction times at low temperatures. However, optimizations demonstrated that conducting the reaction in a solvent like tetrahydrofuran (THF) at reflux temperature could significantly reduce the reaction time to approximately 2 hours and yield the intermediate, (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid, in high yield (around 81%).[4][5] The causality behind using refluxing THF is to provide sufficient thermal energy to overcome the activation barrier of the acylation reaction, thus accelerating the rate of formation of the N-acylated product.

-

Amidation of the Carboxylic Acid: The carboxylic acid intermediate is then converted into the primary carboxamide. This is typically achieved using a coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of an ammonia source like ammonium bicarbonate.[4][5] DCC activates the carboxylic acid group, making it susceptible to nucleophilic attack by ammonia, leading to the formation of the desired this compound.

The diagram below illustrates this foundational synthetic workflow.

Caption: General synthesis workflow for this compound.

Biological Significance and Mechanism of Action

The primary importance of this compound and its direct nitrile analog lies in their role as precursors to Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[1][4]

DPP-IV and Glucose Homeostasis DPP-IV is a serine protease that plays a crucial role in glucose metabolism.[4][5] Its primary function is to inactivate incretin hormones, such as glucagon-like peptide-1 (GLP-1). GLP-1 is released from the gut in response to food intake and stimulates insulin secretion, suppresses glucagon release, and slows gastric emptying.[4][5] In patients with type 2 diabetes, the action of GLP-1 is beneficial for maintaining glucose control. However, DPP-IV rapidly degrades GLP-1, limiting its therapeutic effect.[4][5]

Inhibition of DPP-IV By inhibiting DPP-IV, drugs like Vildagliptin prevent the breakdown of GLP-1. This extends the half-life and enhances the physiological activity of endogenous GLP-1, leading to improved glycemic control. The (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, derived from the carboxamide, is designed to covalently bind to the active site of the DPP-IV enzyme.[1] The cyanopyrrolidine moiety is a key pharmacophore that interacts with the catalytic triad of the enzyme.

The stereochemistry is paramount; the (S)-configuration is essential for correct orientation and binding within the chiral active site of the DPP-IV enzyme, while the (R)-enantiomer is typically inactive.[1]

Caption: Mechanism of DPP-IV inhibition for glucose control.

Early Analogs and Structure-Activity Relationship (SAR) Insights

While this compound is primarily an intermediate, the principles of SAR from related pyrrolidine derivatives provide insight into why this core structure is so effective.

-

The Pyrrolidine Ring: The five-membered ring serves as a rigid scaffold that correctly positions the other functional groups for interaction with the enzyme's active site. Its conformation is critical for activity.

-

The (S)-Stereocenter: As established, the (S)-configuration at C-2 is non-negotiable for potent DPP-IV inhibition, highlighting the stereospecificity of the enzyme-ligand interaction.[1]

-

The Carboxamide/Carbonitrile Group: The carboxamide is a precursor to the carbonitrile moiety in many final DPP-IV inhibitors like Vildagliptin. The nitrile group is a key interacting element, forming a reversible covalent bond with the catalytic serine residue in the DPP-IV active site.

-

The N-Acyl Group: The chloroacetyl group is a reactive handle. In the synthesis of Vildagliptin, the chlorine atom is displaced by an amine (specifically, from 3-hydroxy-1-adamantanamine). Early research on analogs would have explored variations of this side chain to optimize potency, selectivity, and pharmacokinetic properties. SAR studies on related pyrrolidine amide derivatives have shown that modifications to this part of the molecule can significantly influence inhibitory activity against various enzymes.[6][7] For instance, altering the linker length or terminal groups can modulate potency and selectivity.[6]

| Structural Feature | Role & SAR Implication |

| (S)-Pyrrolidine Scaffold | Provides the essential stereochemistry for binding to the chiral active site of DPP-IV. The (R)-form is inactive. |

| C-2 Carboxamide | Precursor to the cyanopyrrolidine moiety. The nitrile group is a critical pharmacophore for interacting with the enzyme's catalytic serine. |

| N-Chloroacetyl Group | Acts as a reactive electrophile, enabling the attachment of various amine side chains to explore the S1 pocket of the DPP-IV enzyme. |

Detailed Experimental Protocol: Synthesis

The following protocol is a representative synthesis adapted from published literature, providing a self-validating framework for laboratory replication.[4][5]

Part 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid (8)

-

Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add L-proline (20.0 g, 0.174 mol) and tetrahydrofuran (THF, 200 mL).

-

Reagent Addition: At room temperature, slowly add chloroacetyl chloride (19.7 mL, 0.261 mol) to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Add water (20 mL) and stir for 20 minutes to quench any remaining chloroacetyl chloride.

-

Extraction: Add saturated brine (20 mL) and ethyl acetate (200 mL). Transfer the mixture to a separatory funnel, separate the layers, and collect the organic layer. Re-extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a solid.

Part 2: Synthesis of this compound (9)

-

Setup: In a 500 mL round-bottom flask, dissolve the carboxylic acid intermediate 8 (10.0 g, 0.052 mol) in dichloromethane (DCM, 200 mL). Cool the solution in an ice bath to 10–15 °C.

-

Coupling Agent Addition: Slowly add a solution of dicyclohexylcarbodiimide (DCC) (10.8 g, 0.052 mol) in DCM over 5 minutes.

-

Activation: Remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Ammonia Source Addition: Add ammonium bicarbonate (41.2 g, 0.522 mol) to the mixture. A precipitate will form. Continue stirring for an additional 1 hour. Monitor the reaction by TLC.

-

Isolation: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea and excess ammonium bicarbonate. Wash the residue with fresh DCM.

-

Purification: Combine the filtrate and washings, and concentrate under vacuum. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure carboxamide.